3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
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Overview
Description
The compound “3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride” is a complex organic molecule that contains a pyridine ring fused with an oxazole ring, and a phenyl ring substituted with a fluorine atom . Pyridine derivatives are known to possess various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with an oxazole ring, and a phenyl ring substituted with a fluorine atom . The exact three-dimensional structure would depend on the specific arrangement and orientation of these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the pyridine and oxazole rings, as well as the fluorophenyl group, could potentially influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of "3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride" and similar compounds. These efforts aim to explore their potential applications in medicinal chemistry and materials science. For instance, Farag et al. (2012) reported the synthesis of novel 4(3H)-quinazolinone derivatives with potential anti-inflammatory and analgesic activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Farag et al., 2012).
Photophysical Properties
The study of photophysical properties of derivatives related to "this compound" has provided insights into their potential use as organic semiconductors and fluorescent sensors. Briseño-Ortega et al. (2018) synthesized a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines and investigated their spectroscopic characterization and photophysical properties, demonstrating their potential application as organic semiconductors due to their facile synthesis and promising photophysical properties (Briseño-Ortega et al., 2018).
Anticancer and Antimicrobial Activities
Several studies have evaluated the anticancer and antimicrobial activities of compounds structurally related to "this compound." For example, the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were reported, showing significant biological activity against various microorganisms, suggesting their potential as antimicrobial agents (Suresh et al., 2016).
Sensor Applications
Compounds with structural similarity to "this compound" have been explored as sensors. For instance, Darabi et al. (2016) synthesized a novel fluorescent sensor with different recognition of transition metal ions and protons, illustrating the compound's potential as a sensor for water pollution monitoring (Darabi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as condensed pyrimidines, are key structural fragments of antiviral agents .
Biochemical Pathways
It’s known that similar compounds, such as pyrazolo[3,4-b]pyridines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Result of Action
Similar compounds have shown a wide range of biological activities, including antimicrobial, antiviral, antifungal, and antitumor activity .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYENJTMCISHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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